molecular formula C19H18N2O4 B14446390 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile CAS No. 79039-03-5

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile

Cat. No.: B14446390
CAS No.: 79039-03-5
M. Wt: 338.4 g/mol
InChI Key: JMWAMXPSDUCNRQ-UHFFFAOYSA-N
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Description

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile is a complex organic compound that features a benzonitrile core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The final step involves the attachment of the benzonitrile moiety through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with similar chemical properties.

    4-Methoxybenzonitrile: Contains a methoxy group on the aromatic ring, similar to the methoxymethyl group in the target compound.

    3-Methoxyphenylboronic acid: Another compound with a methoxy group, used in different chemical reactions.

Uniqueness

3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)methoxy)benzonitrile is unique due to the presence of the oxazolidinone ring and the methoxymethyl group, which confer specific chemical and biological properties not found in simpler compounds like benzonitrile or 4-methoxybenzonitrile.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

79039-03-5

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]methoxy]benzonitrile

InChI

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-7-5-14(6-8-16)12-24-17-4-2-3-15(9-17)10-20/h2-9,18H,11-13H2,1H3

InChI Key

JMWAMXPSDUCNRQ-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C#N

Origin of Product

United States

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